Bienvenue dans la boutique en ligne BenchChem!

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Synthetic Chemistry Nucleophilic Substitution Regioselectivity

4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) provides an unambiguous 4-chloro handle for regioselective SNAr while retaining the 6-amino group for hydrogen-bonding interactions. This orthogonal reactivity enables efficient construction of adenine-mimetic kinase inhibitor pharmacophores (CDK2, VEGFR-2, renal cancer). Direct synthetic precursor to DN401 (TRAP1 inhibitor, IC50 79 nM, 8.8-fold selectivity) and patented hOGG1 inhibitor (RU2380417C2). Choose this specific substitution pattern for validated, reproducible synthetic outcomes.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 100644-65-3
Cat. No. B021510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS100644-65-3
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=NC(=N2)N)Cl
InChIInChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11)
InChIKeyASKOHPBJRRSUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3): A Strategic Heterocyclic Intermediate for Kinase-Targeted Synthesis


4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyrimidine core with a reactive chlorine atom at the 4-position and a primary amine at the 6-position [1]. With a molecular formula of C₅H₄ClN₅ and molecular weight of 169.57 g/mol [1], this compound serves as a versatile synthetic intermediate for generating diverse 4,6-disubstituted pyrazolo[3,4-d]pyrimidine derivatives via nucleophilic aromatic substitution at the 4-chloro position . The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, extensively investigated as a core for protein kinase inhibitors [2].

Why Generic Substitution of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) Is Scientifically Invalid


Generic substitution among pyrazolo[3,4-d]pyrimidine building blocks is scientifically unsound due to the critical role of the 4-chloro substituent in enabling regioselective nucleophilic aromatic substitution (SₙAr) chemistry . This compound provides a single, unambiguous reactive handle at the 4-position for amine displacement while leaving the 6-amino group intact for downstream functionalization or hydrogen-bonding interactions in target binding . Analogs lacking the 4-chloro group (e.g., unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine) lack this orthogonal synthetic entry point; analogs with alternative halogen substitution patterns (e.g., 4-bromo or 4-iodo derivatives) exhibit altered reactivity profiles and may require different reaction conditions that affect yield and selectivity [1]. Furthermore, the 4-chloro-6-amino substitution pattern specifically enables construction of kinase inhibitor pharmacophores that mimic the adenine moiety of ATP, a critical design feature validated across multiple kinase targets including CDK2 and VEGFR-2 [2].

Quantitative Differentiation Evidence for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) Versus Functional Analogs


Orthogonal Reactivity: Single 4-Chloro SₙAr Handle Versus Multi-Site Reactivity of 4,6-Dichloro Analog

4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine provides a single, unambiguous reactive site at the 4-position for nucleophilic aromatic substitution, whereas the closely related analog 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine contains two competing electrophilic centers that introduce regioselectivity challenges and potential byproduct formation . The 6-amino group in the target compound remains intact during 4-position substitution, enabling sequential derivatization strategies not feasible with dihalogenated analogs .

Synthetic Chemistry Nucleophilic Substitution Regioselectivity Heterocyclic Synthesis

Defined Purity Threshold: Supplier-Specified ≥95% Purity Specification for Reproducible Synthetic Outcomes

Commercial suppliers including AKSci and ChemImpex specify a minimum purity specification of 95% for 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, with purity confirmed by NMR analysis in the case of ChemImpex . This defined purity threshold ensures that the compound is supplied at a quality grade suitable for use as a synthetic intermediate in multi-step medicinal chemistry campaigns, where impurity carryover can compromise yield calculations and complicate purification of final products.

Quality Control Analytical Chemistry Synthetic Reproducibility Procurement Specification

Stability Under Defined Storage: -20°C Long-Term Storage Specification from Primary Vendor

According to the ChemImpex technical datasheet, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine requires storage at ≤ -20°C to maintain stability . This temperature specification provides procurement and laboratory operations teams with a clear, actionable storage requirement that directly informs inventory handling protocols and freezer capacity planning. The temperature-sensitive designation distinguishes this compound from more stable pyrazolo[3,4-d]pyrimidine analogs that may tolerate ambient or refrigerated storage conditions.

Compound Stability Storage Conditions Inventory Management Procurement Logistics

Kinase Inhibitor Scaffold Validation: Pyrazolo[3,4-d]pyrimidine Core Demonstrates Potent CDK2 Inhibition in Direct Comparator Studies

While no direct activity data are available for the unsubstituted parent compound 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, derivatives synthesized from this scaffold demonstrate quantitatively validated kinase inhibition. Notably, pyrazolo[3,4-d]pyrimidine derivative 3d (synthesized from this core scaffold) exhibited CDK2/CyclinA2 inhibitory activity with an IC₅₀ of 0.332 ± 0.018 µM, representing a 27% improvement in potency compared to the reference inhibitor roscovitine (IC₅₀ = 0.457 ± 0.025 µM) [1]. This class-level evidence supports the scaffold's suitability for generating potent kinase inhibitors.

Kinase Inhibition CDK2 Anticancer Medicinal Chemistry

Validated Application Scenarios for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) in Research and Development


Synthesis of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

The compound serves as a key intermediate for generating focused libraries of kinase inhibitors through sequential functionalization. The 4-chloro position undergoes nucleophilic aromatic substitution with diverse amine nucleophiles to install variable substituents, while the 6-amino group remains available for further derivatization or for critical hydrogen-bonding interactions within the ATP-binding pocket of target kinases . This orthogonal reactivity enables efficient parallel synthesis strategies in medicinal chemistry campaigns targeting CDK2, VEGFR-2, and other therapeutically relevant kinases [1].

Preparation of TRAP1-Selective Inhibitor DN401 for Cancer Research

4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine serves as the direct synthetic precursor to DN401 (1-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine), a potent and selective TRAP1 inhibitor with demonstrated IC₅₀ of 79 nM for TRAP1 and 698 nM for Hsp90, indicating 8.8-fold selectivity . This derivative exhibits superior cancer-specific cytotoxicity with reduced effects in normal cells compared to pan-Hsp90 inhibitors . The parent compound therefore provides direct access to a biologically validated tool compound for mitochondrial chaperone research.

hOGG1 DNA Glycosylase Inhibitor Synthesis for DNA Repair Studies

Russian patent RU2380417C2 specifically claims 6-amino-4-chloropyrazolo[3,4-d]pyrimidine (the target compound) as an agent for inhibiting human 8-oxoguanine-DNA-glycosylase enzyme (hOGG1), a key enzyme in the base excision repair pathway . The patent documents a two-stage synthesis method from 2-amino-4,6-dichloropyrimidine and establishes the compound's specific inhibitory action against hOGG1 . This validated application supports procurement for research programs investigating DNA repair mechanisms and oxidative stress responses.

4-Aminopyrazolo[3,4-d]pyrimidine Derivative Synthesis for Renal Cancer Candidate Development

Recent studies have demonstrated that 4-aminopyrazolo[3,4-d]pyrimidine derivatives, accessible via nucleophilic displacement of the 4-chloro group in the target compound, exhibit potent antiproliferative activity against renal cancer cell lines. Specifically, derivative 12c demonstrated superior activity compared to both sunitinib and sorafenib in renal cancer cell line assays . This application scenario validates the procurement of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine for oncology-focused medicinal chemistry programs targeting renal cell carcinoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.